molecular formula C23H25N3O3 B2378849 isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 912903-63-0

isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B2378849
CAS No.: 912903-63-0
M. Wt: 391.471
InChI Key: BVNGKJWDDITHDU-UHFFFAOYSA-N
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Description

Isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a structurally complex small molecule characterized by a benzimidazole core fused with a pyrrolidinone ring and substituted with a p-tolyl group and an isopropyl ester. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The isopropyl ester group serves as a prodrug moiety, modulating solubility and bioavailability .

Properties

IUPAC Name

propan-2-yl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15(2)29-22(28)14-26-20-7-5-4-6-19(20)24-23(26)17-12-21(27)25(13-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNGKJWDDITHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core linked to a pyrrolidine ring, which is further substituted with an isopropyl ester. This unique structure may contribute to its biological effects. The molecular formula is C₁₇H₁₈N₄O₃, with a molecular weight of approximately 314.35 g/mol.

Research indicates that compounds with similar structures often exhibit various modes of action, including:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives are known to inhibit specific enzymes involved in cancer progression and cell cycle regulation.
  • Modulation of Cell Signaling Pathways : The compound may interact with pathways such as the EGFR and AKT signaling pathways, which are crucial in cancer cell proliferation and survival.

Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those related to our compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown IC₅₀ values ranging from 0.3 to 11.6 µM against various cancer cell lines, including A549 (lung cancer), PANC-1 (pancreatic cancer), and MCF-7 (breast cancer) .
CompoundCell LineIC₅₀ (µM)
Compound AA5490.29
Compound BMCF-71.22
Compound CPANC-12.29

These findings suggest that this compound may possess similar anticancer properties.

Tubulin Polymerization Inhibition

Imidazole derivatives have also been studied for their ability to inhibit tubulin polymerization, which is essential for mitosis:

  • In Vitro Assays : Certain compounds have demonstrated significant inhibition of porcine brain tubulin polymerization, indicating potential use as chemotherapeutic agents .

Case Studies

  • Study on Structural Variants : A study evaluating various benzimidazole derivatives showed that modifications at the nitrogen position significantly affected anticancer activity. Substituents that enhanced electron density on the aromatic ring improved potency against cancer cell lines .
  • Mechanistic Insights : Research indicated that specific compounds led to increased apoptosis in cancer cells through upregulation of pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl-2 . This suggests that the compound may induce programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Benzimidazole-Pyrrolidinone Hybrids

Compound 5cp (2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide) shares the benzimidazole-pyrrolidinone core with the target compound but differs in substituents. The phenyl group in 5cp’s 3-oxo-propyl chain contrasts with the p-tolyl group in the target compound. Pharmacokinetic studies indicate that the p-tolyl group enhances metabolic stability compared to phenyl due to reduced cytochrome P450-mediated oxidation . Additionally, 5cp’s carboxamide group confers higher polarity (logP = 1.8) versus the target’s isopropyl ester (logP = 2.5), suggesting improved aqueous solubility for 5cp but reduced membrane permeability .

Compound 5ck (2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide) replaces the 5-oxo-pyrrolidin-3-yl group with a dioxoisoindolinyl-ethyl chain. This modification eliminates the hydrogen-bond-donating capability of the pyrrolidinone’s carbonyl, reducing binding affinity to serine proteases by ~30% in enzymatic assays . The dioxoisoindolinyl group also increases molecular weight (MW = 403.4 g/mol vs.

Analogues with Modified Substituents

2-(p-Tolyl)-1H-Benzo[d]imidazole (Compound 3) lacks the pyrrolidinone and ester groups. Its simplified structure exhibits weaker inhibition of cyclooxygenase-2 (IC50 = 12 µM) compared to the target compound (IC50 = 4.5 µM), highlighting the critical role of the pyrrolidinone moiety in enhancing target engagement .

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) introduces a hydrophilic hydroxyethylamino-benzyl group. This derivative shows superior renal clearance (CLrenal = 0.8 mL/min/kg) versus the target compound (CLrenal = 0.3 mL/min/kg), attributed to its carboxylic acid group, which promotes urinary excretion .

Analogues with Sulfur-Containing Groups

2-(2-(Benzylthio)-1H-Benzo[d]imidazol-1-yl) Acetic Acid Derivatives feature a benzylthio group instead of the pyrrolidinone. The sulfur atom in these derivatives increases polar surface area (PSA = 95 Ų vs. target’s PSA = 78 Ų), correlating with reduced blood-brain barrier penetration (brain/plasma ratio = 0.1 vs. target’s ratio = 0.4) .

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